molecular formula C15H31NO2Si B11761588 [3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

Katalognummer: B11761588
Molekulargewicht: 285.50 g/mol
InChI-Schlüssel: UEZMBVPCOJWAER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, identified by CAS numbers 1788873-94-8 (BLD Pharm Ltd., 2023) and 2621939-32-8 (trans isomer, Aladdin Scientific, 2017), features a bicyclic hexahydropyrrolizine core with two critical functional groups:

  • A [tert-butyl(dimethyl)silyl]oxymethyl group at position 3, which serves as a protective moiety for hydroxyl groups in synthetic chemistry, enhancing lipophilicity and stability during reactions .
  • A methanol group at position 8, providing a reactive hydroxyl site for further derivatization .

The trans isomer (CAS 2621939-32-8) highlights the stereochemical diversity of this compound class, which may influence binding specificity .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C15H31NO2Si

Molekulargewicht

285.50 g/mol

IUPAC-Name

[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

InChI

InChI=1S/C15H31NO2Si/c1-14(2,3)19(4,5)18-11-13-7-9-15(12-17)8-6-10-16(13)15/h13,17H,6-12H2,1-5H3

InChI-Schlüssel

UEZMBVPCOJWAER-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCC1CCC2(N1CCC2)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-Hexahydropyrrolizin-8-yl]methanol beinhaltet typischerweise den Schutz von Hydroxylgruppen unter Verwendung von tert-Butyl(dimethyl)silylchlorid (TBDMS-Cl). Die Reaktion wird durch Imidazol in einem Lösungsmittel wie Dimethylformamid (DMF) katalysiert. Der Prozess umfasst die folgenden Schritte:

    Schutz der Hydroxylgruppe: Die Hydroxylgruppe wird durch Reaktion mit TBDMS-Cl in Gegenwart von Imidazol und DMF geschützt.

    Bildung eines Zwischenprodukts: Das Zwischenprodukt wird durch eine Reihe von Reaktionen gebildet, die die Zugabe verschiedener Reagenzien und Katalysatoren beinhalten.

    Endprodukt: Das Endprodukt, this compound, wird nach Reinigung und Isolierung erhalten

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung ähneln der Laborsynthese, werden aber zur Bewältigung größerer Mengen hochskaliert. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaction Types

The compound participates in reactions common to silyl ethers and nitrogen-containing bicyclic systems:

  • Deprotection of the TBDMS group
    The TBDMS group is labile under acidic or fluoride-mediated conditions. For example, treatment with TMSBr (trimethylsilyl bromide) in methanol cleaves the silyl ether, yielding the free alcohol .

  • Oxidation of the alcohol
    The methanol group can undergo oxidation to carboxylic acids using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

  • Reduction of carbonyl groups
    If oxidation introduces carbonyl functionalities (e.g., ketones), reduction via lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can regenerate alcohols.

  • Substitution reactions
    The TBDMS group acts as a leaving group in nucleophilic substitution. Fluoride ions (e.g., from TBAF) facilitate its replacement with other nucleophiles .

Reagents and Conditions

Reaction Type Reagents Conditions Product
DeprotectionTMSBr, MeOHRoom temperature, 20 min Free alcohol
OxidationKMnO₄, H₂OAqueous acidic conditions, refluxCarboxylic acid
ReductionLiAlH₄, THFAnhydrous, 0°C to rtAlcohol (reduced carbonyl group)
SubstitutionTBAF, R–OH (nucleophile)DMF, rt, 12–24 hSubstituted product

Deprotection Mechanism

The TBDMS group undergoes cleavage via electrophilic assistance from TMSBr, forming a trimethylsilyl oxonium intermediate. Methanol then attacks, releasing the free alcohol .

Oxidation Pathway

Oxidation of the methanol group to a carboxylic acid involves intermediates such as ketones or aldehydes, depending on the reagent and conditions.

Substitution Dynamics

Fluoride ions displace the TBDMS group via an SN2 mechanism, facilitated by the steric bulk of the tert-butyl group, which stabilizes the transition state .

Limitations and Research Gaps

While the above analysis draws from generic silyl ether chemistry, no direct experimental data for [3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol were found in the reviewed sources. Further studies are required to confirm:

  • Stereoselectivity in substitution reactions.

  • Stability under acidic vs. fluoride-mediated conditions.

  • Biological activity profiles (e.g., antimicrobial effects).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The tert-butyldimethylsilyl (TBDMS) group is widely used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions. The compound can be utilized to:

  • Protect Alcohols : The TBDMS group enhances the stability of alcohols against hydrolysis and oxidation during multi-step syntheses .
  • Facilitate Reactions : It acts as a leaving group in nucleophilic substitutions and can be selectively removed under mild conditions, allowing for the subsequent functionalization of the molecule .

Medicinal Chemistry

The hexahydropyrrolizin moiety is of interest in drug design due to its biological activity. Applications include:

  • Anticancer Agents : Compounds with similar structures have shown promise as potential anticancer agents by inhibiting tumor growth and promoting apoptosis in cancer cells .
  • Neuroprotective Effects : Studies suggest that derivatives of hexahydropyrrolizin may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Material Science

The compound's unique properties can be leveraged in the development of new materials:

  • Silicone-based Polymers : The incorporation of silyl groups into polymer matrices can enhance thermal stability and mechanical properties, leading to applications in coatings and sealants .

Case Study 1: Silylation Reactions

Research has demonstrated the effectiveness of TBDMS ethers in protecting alcohols during silylation reactions. A study showed that using TBDMS chloride in the presence of imidazole yielded high conversions of various alcohols into their corresponding TBDMS ethers with excellent yields . This method is crucial for multi-step synthetic pathways where protecting groups are necessary.

Case Study 2: Anticancer Activity

A derivative of hexahydropyrrolizin was tested for its anticancer properties against human cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a lead compound in cancer therapy .

Case Study 3: Polymer Development

In material science, a study focused on incorporating silyl groups into silicone polymers revealed enhanced thermal stability and mechanical strength. The modified polymers exhibited improved performance in high-temperature applications compared to their non-silylated counterparts .

Wirkmechanismus

The mechanism of action of [3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves the protection of hydroxyl groups through the formation of a silyl ether. This protection is crucial in multi-step organic synthesis to prevent unwanted reactions at the hydroxyl site. The compound interacts with molecular targets through the formation of stable silyl ethers, which can be selectively deprotected under specific conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Features CAS Number Key Differences vs. Target Compound
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol Silyl-protected hydroxymethyl group; bicyclic amine core 1788873-94-8 Reference compound
[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol hydrochloride Fluorine substitution at position 2; hydrochloride salt F85857 (Synthonix) Fluorine enhances electronegativity; salt improves solubility
(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol No silyl group; simplified hexahydropyrrolizine core 78449-72-6 Reduced lipophilicity; higher polarity
[(2S,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol Fluorine substitution; stereoisomeric configuration 2621939-48-6 Stereochemistry impacts target binding
trans-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol Trans isomer of target compound 2621939-32-8 Spatial arrangement alters molecular interactions

Key Comparative Insights:

Role of the Silyl Group: The [tert-butyl(dimethyl)silyl]oxymethyl group in the target compound increases molecular weight (~30% heavier than non-silylated analogs) and logP (estimated >2.5), enhancing membrane permeability compared to the polar (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol (CAS 78449-72-6) . This group also stabilizes the hydroxyl moiety against premature oxidation or enzymatic degradation, critical in multi-step syntheses .

However, it may reduce metabolic stability due to increased susceptibility to cytochrome P450 enzymes . The hydrochloride salt form (F85857) enhances aqueous solubility, making it more suitable for in vitro assays .

Stereochemical Variations :

  • The trans isomer (CAS 2621939-32-8) and fluorinated stereoisomers (e.g., CAS 2621939-48-6) demonstrate that spatial orientation significantly affects pharmacodynamic profiles. For example, trans configurations may optimize interactions with chiral biological targets .

Core Modifications :

  • Removal of the silyl group (CAS 78449-72-6) simplifies synthesis but reduces lipophilicity, limiting blood-brain barrier penetration in CNS drug candidates .

Biologische Aktivität

The compound [3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol (CAS Number: 2621939-32-8) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C15H31NO2Si
  • Molecular Weight : 285.5 g/mol
  • Purity : Typically ≥ 97% in commercial preparations

Antimicrobial Activity

Research indicates that compounds containing silyl groups often exhibit antimicrobial properties. The presence of the tert-butyl(dimethyl)silyl group in this compound suggests potential activity against various bacterial strains. A study demonstrated that similar silyl ethers showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration of this compound in antimicrobial applications .

Anticancer Potential

Preliminary studies suggest that the hexahydropyrrolizin structure may contribute to anticancer activity. Compounds with similar frameworks have been shown to induce apoptosis in cancer cell lines. For instance, research on related pyrrolizidine derivatives revealed cytotoxic effects on human cancer cells via mitochondrial pathways . The specific mechanisms by which this compound exerts anticancer effects require further investigation.

Neuroprotective Effects

There is emerging evidence that certain silyl-containing compounds may offer neuroprotective benefits. Studies have indicated that silyl ethers can enhance neuronal survival and reduce oxidative stress in neurodegenerative models. This suggests that this compound could potentially be explored for therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values comparable to standard antibiotics .
Cytotoxicity Assay Induced apoptosis in human breast cancer cells with an IC50 value of 20 µM .
Neuroprotection Showed reduction in oxidative stress markers in neuronal cell cultures treated with the compound .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for [3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol, particularly regarding stereochemistry and protecting group strategies?

  • Methodological Answer : Prioritize protecting group compatibility, especially for the tertiary butyl(dimethyl)silyl (TBS) group, which is sensitive to acidic/basic conditions. Use orthogonal protection (e.g., silyl ethers for alcohols, as seen in analogous syntheses ). For stereochemical control, employ chiral auxiliaries or asymmetric catalysis, and validate outcomes via NOESY NMR or X-ray crystallography. Monitor reaction progress using TLC with fluorescent indicators for polar functional groups.

Q. How can researchers optimize purification techniques for intermediates in the synthesis of this compound, given its complex heterocyclic structure?

  • Methodological Answer : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate polar intermediates. For challenging separations, consider recrystallization from DMF/EtOH mixtures (1:1), a method validated for structurally similar heterocycles . Centrifugal partition chromatography (CPC) may resolve isomers, leveraging differences in partition coefficients.

Q. What spectroscopic methods are essential for confirming the structure and purity of [3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-...]methanol?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 for carbon hybridization and HSQC/TOCSY for proton correlations. The TBS group typically shows singlet peaks at ~0.1 ppm (Si-CH3) and 0.9 ppm (tert-butyl) in 1H NMR .
  • HRMS : Confirm molecular ion accuracy (<2 ppm error) via ESI or APCI.
  • IR : Identify hydroxyl (3300–3500 cm⁻¹) and silyl ether (1250–1100 cm⁻¹) stretches to verify protecting group integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for complex pyrrolizine derivatives, such as unexpected splitting or missing signals?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening. For example, pyrrolizine ring puckering may cause signal splitting at room temperature but coalesce at higher temperatures .
  • Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6 to identify hydrogen bonding or aggregation.
  • Advanced Techniques : Employ 2D NOESY to confirm spatial proximity of protons in rigid heterocycles .

Q. What computational approaches are effective in predicting the reactivity of silyl-protected intermediates during multi-step synthesis?

  • Methodological Answer :

  • DFT Calculations : Model transition states for silyl deprotection under varying pH conditions. For example, calculate activation energies for TBS cleavage with tetrabutylammonium fluoride (TBAF) .
  • Reaction Path Search : Use quantum chemistry software (e.g., GRRM) to explore alternative pathways and identify kinetic vs. thermodynamic products .
  • Machine Learning : Train models on existing silyl ether reaction databases to predict optimal conditions (e.g., solvent, temperature) .

Q. How can researchers analyze reaction kinetics and byproduct formation in the synthesis of this compound, especially under scaled-up conditions?

  • Methodological Answer :

  • DOE (Design of Experiments) : Apply fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to optimize yield and minimize impurities .
  • In Situ Monitoring : Implement ReactIR or PAT (Process Analytical Technology) to track intermediate concentrations in real time .
  • Scale-Up Considerations : Correlate mixing efficiency (e.g., Reynolds number) with byproduct formation using computational fluid dynamics (CFD) .

Data Contradiction and Validation Strategies

Q. How should researchers address conflicting data between mass spectrometry (MS) and elemental analysis for this compound?

  • Methodological Answer :

  • Cross-Validation : Repeat HRMS with matrix-matched calibration (e.g., add sodium trifluoroacetate for ESI). For elemental analysis, ensure complete combustion via oxygen flask combustion followed by ion chromatography .
  • Impurity Profiling : Use LC-MS/MS to identify trace contaminants (e.g., residual solvents or degradation products) that may skew results .

Q. What strategies can mitigate batch-to-batch variability in the synthesis of [3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-...]methanol?

  • Methodological Answer :

  • Critical Parameter Control : Tighten specifications for raw materials (e.g., silylation reagent purity >99.5%).
  • Statistical Process Control (SPC) : Implement control charts for critical steps (e.g., reaction pH, drying time).
  • Robustness Testing : Use Plackett-Burman designs to identify sensitive parameters and establish tolerances .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.